molecular formula C6H7B2NO6 B13834830 p-Benzenediboronic acid, 2-nitro- CAS No. 28362-31-4

p-Benzenediboronic acid, 2-nitro-

Cat. No.: B13834830
CAS No.: 28362-31-4
M. Wt: 210.75 g/mol
InChI Key: GGASDGRERPDUQP-UHFFFAOYSA-N
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Description

p-Benzenediboronic acid, 2-nitro-: is an organic compound that belongs to the class of diboronic acids It is characterized by the presence of two boronic acid groups attached to a benzene ring, with a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Benzenediboronic acid, 2-nitro- typically involves the functionalization of a benzene ring with boronic acid groups and a nitro group. One common method involves the use of 2-nitro-1,4-benzenediboronic acid as a precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like n-butyllithium and trimethyl borate .

Industrial Production Methods: Industrial production of p-Benzenediboronic acid, 2-nitro- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: p-Benzenediboronic acid, 2-nitro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas and palladium catalysts.

    Substitution: Typical reagents include palladium catalysts and aryl halides.

Major Products:

Scientific Research Applications

p-Benzenediboronic acid, 2-nitro- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of p-Benzenediboronic acid, 2-nitro- involves its ability to form stable complexes with various molecular targets. The boronic acid groups can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

Properties

CAS No.

28362-31-4

Molecular Formula

C6H7B2NO6

Molecular Weight

210.75 g/mol

IUPAC Name

(4-borono-2-nitrophenyl)boronic acid

InChI

InChI=1S/C6H7B2NO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,10-13H

InChI Key

GGASDGRERPDUQP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)B(O)O)[N+](=O)[O-])(O)O

Origin of Product

United States

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